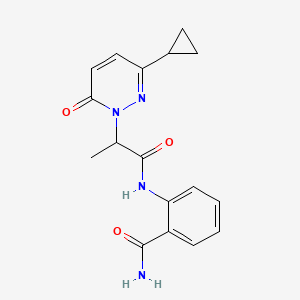

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide

Description

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyridazinone core, a cyclopropyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name |

2-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-10(21-15(22)9-8-13(20-21)11-6-7-11)17(24)19-14-5-3-2-4-12(14)16(18)23/h2-5,8-11H,6-7H2,1H3,(H2,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQOULASBNCEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

Amidation Reaction: The final step involves the amidation of the pyridazinone derivative with 2-(2-aminopropanamido)benzamide under suitable coupling conditions, such as using carbodiimides or other activating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effective and efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyridazinone core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide moiety can undergo substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., heating, catalysts).

Major Products Formed:

Oxidation Products: Oxidized derivatives of the cyclopropyl group or pyridazinone core.

Reduction Products: Reduced derivatives of the carbonyl groups.

Substitution Products: Substituted benzamide derivatives with various nucleophiles.

Scientific Research Applications

Biological Activities

Research indicates that compounds with a pyridazinone structure exhibit a wide range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that pyridazinone derivatives can inhibit the growth of various bacteria and fungi, making them candidates for antibiotic development.

- Anticancer Properties : Some derivatives demonstrate cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which is crucial for developing therapeutic agents targeting metabolic pathways.

Case Studies

Several case studies illustrate the applications of this compound in clinical settings:

-

Case Study on Anticancer Activity :

- A study evaluated the efficacy of 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide against human cancer cell lines. Results indicated significant cytotoxicity compared to standard chemotherapeutic agents, highlighting its potential as a lead compound for further development.

-

Case Study on Antimicrobial Effects :

- Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated that it effectively inhibited bacterial growth, suggesting its potential as a new antibiotic.

-

Pharmacokinetic Study :

- A pharmacokinetic evaluation was conducted to assess how the compound is metabolized in vivo. This study provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development.

Mechanism of Action

The mechanism of action of 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

Cyclopropyl-Containing Compounds: Molecules with cyclopropyl groups that exhibit unique chemical and biological properties.

Benzamide Derivatives: Compounds with benzamide moieties that have diverse biological activities.

Uniqueness: 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide is unique due to its combination of a pyridazinone core, cyclopropyl group, and benzamide moiety, which contribute to its distinct chemical properties and potential therapeutic applications.

Biological Activity

The compound 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide is a derivative of pyridazine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group attached to a pyridazinone moiety, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of inflammatory pathways, particularly through modulation of the NLRP3 inflammasome, which plays a crucial role in the immune response and inflammation .

1. Anticancer Activity

Recent research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential effectiveness of these compounds in cancer therapy .

2. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The modulation of the NLRP3 inflammasome is particularly noteworthy, as this pathway is implicated in various chronic inflammatory conditions .

3. Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties. For example, compounds with similar structures have shown activity against bacterial strains and fungi, indicating a broader spectrum of biological activity .

Case Study 1: Cancer Cell Lines

A study evaluated the efficacy of various pyridazine derivatives against human cancer cell lines using the MTS assay. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, particularly in prostate and cervical cancer cells .

Case Study 2: Inflammatory Models

In another study focusing on inflammatory responses, researchers treated macrophages with this compound and observed a marked decrease in cytokine release compared to untreated controls. This finding supports the hypothesis that the compound could serve as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)benzamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions starting from pyridazinone precursors. Key steps include:

-

Cyclopropane introduction : Reacting 3-substituted pyridazinone with cyclopropane derivatives under reflux conditions in solvents like DMF or THF .

-

Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridazinone intermediate to benzamide .

-

Intermediate characterization :

-

NMR spectroscopy : Confirming cyclopropane integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) .

-

Mass spectrometry (MS) : Validating molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to intermediates) .

Table 1: Representative Synthetic Conditions

Step Reagents/Conditions Yield (%) Reference Cyclopropylation Cyclopropane, K₂CO₃, DMF, 80°C 65–75 Amide coupling EDC, HOBt, DCM, RT 70–85

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

- Chromatography : HPLC with C18 columns (e.g., 90:10 H₂O:ACN gradient) to achieve >95% purity .

- Spectroscopic validation :

- ¹H/¹³C NMR : Assigning peaks for the cyclopropyl group (e.g., 3H multiplet at δ 1.2–1.5 ppm) and amide protons (δ 8.0–8.5 ppm) .

- IR spectroscopy : Detecting carbonyl stretches (e.g., 1680–1720 cm⁻¹ for amide C=O) .

Q. What experimental designs are used for initial biological screening of this compound?

- Antimicrobial assays :

- MIC determination : Broth microdilution against S. aureus and E. coli (IC₅₀ values reported in µg/mL) .

- Cytotoxicity testing :

- MTT assay : Using HEK-293 or HeLa cell lines to assess viability at 24–72 hr exposures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Catalyst screening : Testing Pd(OAc)₂ or CuI for cyclopropane coupling efficiency .

- Solvent effects : Comparing polar aprotic solvents (DMF vs. DMSO) to minimize byproduct formation .

- Temperature control : Lowering reaction temperatures (e.g., 60°C) to preserve thermally sensitive intermediates .

Q. How do computational chemistry methods predict interactions between this compound and biological targets (e.g., enzymes)?

- Molecular docking : Using AutoDock Vina to simulate binding to bacterial dihydrofolate reductase (DHFR) .

- Key interactions : Hydrogen bonding with Thr121 and hydrophobic contacts with cyclopropyl groups .

- MD simulations : Analyzing conformational stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

Q. What strategies address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?

- Assay standardization :

- pH control : Testing activity at physiological pH (7.4) vs. acidic conditions (pH 5.0) to account for protonation effects .

- Cell line validation : Confirming genetic stability of HeLa cells via STR profiling .

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?

- Substituent variation : Modifying the cyclopropyl group (e.g., replacing with methyl or phenyl) to assess impact on enzyme inhibition .

- Pharmacophore mapping : Identifying critical moieties (e.g., pyridazinone core, benzamide) via comparative molecular field analysis (CoMFA) .

Table 2: SAR Trends in Pyridazinone Derivatives

| Substituent | Enzymatic IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| Cyclopropyl | 0.45 ± 0.12 | 2.5 |

| Methyl | 1.20 ± 0.30 | 10.0 |

| Phenyl | 0.90 ± 0.25 | 5.0 |

| Data adapted from |

Methodological Considerations for Data Reproducibility

- Synthesis : Document reaction times, solvent batches, and purification techniques to mitigate variability .

- Bioassays : Include internal controls (e.g., solvent-only groups) and triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.